molecular formula C15H17NO4 B3014771 Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate CAS No. 35747-19-4

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate

Cat. No.: B3014771
CAS No.: 35747-19-4
M. Wt: 275.304
InChI Key: UPIIKLOXRRJVAJ-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is a chemical compound with the CAS Registry Number 35747-19-4 . It has a molecular formula of C 15 H 17 NO 4 and a molecular weight of 275.30 g/mol . The compound's structure features a butanoate ester backbone that is functionalized with a cyano group and a 4-methoxybenzoyl moiety, making it a versatile intermediate for synthetic organic chemistry . While direct applications for this specific compound are not extensively documented, its structural analogs, such as various ethyl cyano-esters, are recognized as valuable building blocks in pharmaceutical synthesis . For instance, similar compounds are used in the synthesis of active pharmaceutical ingredients (APIs) and can undergo various transformations, including nucleophilic additions and cyclizations . The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can be modified, offering multiple avenues for molecular diversification in research settings . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-20-15(18)13(5-4-10-16)14(17)11-6-8-12(19-2)9-7-11/h6-9,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIIKLOXRRJVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, followed by the addition of a cyano group using a cyanide source like sodium cyanide. The reaction conditions generally require a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methoxybenzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxybenzoyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative table with key analogs:

Compound Name Molecular Formula Functional Groups Volatility Biological Activity Key References
Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate C₁₅H₁₇NO₄ Cyano, benzoyl, ester, methoxy Low Underexplored
Ethyl butanoate C₆H₁₂O₂ Ester High Flavoring agent
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ Cyano, ester Moderate Intermediate in drug synthesis
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate C₁₄H₁₈O₅ Formyl, methoxy, ester Moderate Synthetic intermediate
Butyl butanoate C₈H₁₆O₂ Ester Moderate Nematicidal activity

Key Observations:

  • Volatility: Simpler esters (e.g., ethyl butanoate) exhibit higher volatility, as seen in their rapid evaporation during chromatographic analyses , whereas bulkier analogs like this compound are likely less volatile due to increased molecular weight and polar groups.
  • Biological Activity: Esters with branched chains (e.g., ethyl 3-methylbutanoate) or electron-withdrawing groups (e.g., cyano in ethyl 4-cyanobenzoate) demonstrate enhanced bioactivity. For instance, butyl butanoate shows nematicidal effects against Meloidogyne javanica , suggesting that the target compound’s cyano and benzoyl groups could similarly modulate interactions with biological targets.
  • Applications: While ethyl butanoate dominates in food flavoring , the methoxybenzoyl and cyano groups in the target compound may position it for specialized applications, such as kinase inhibition or as a synthetic precursor in medicinal chemistry.

Biological Activity

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 4-methoxybenzoyl chloride, followed by the introduction of a cyano group. The typical reaction conditions include the use of pyridine as a base and dichloromethane as a solvent at temperatures ranging from 0 to 25°C. This compound serves as an intermediate in the synthesis of various biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano and methoxybenzoyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor in enzymatic studies, potentially affecting pathways involved in inflammation and cancer progression .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.126High
MCF10A (normal)>200Low
MCF-717.02Moderate

This selectivity indicates its potential for targeted cancer therapy, reducing side effects associated with traditional treatments.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models .

Case Study: In Vivo Evaluation

In vivo studies involving murine models have demonstrated that treatment with this compound leads to reduced tumor size and metastasis in breast cancer models. Specifically, mice treated with this compound displayed significant inhibition of lung metastasis compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicate that this compound possesses favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. Clearance rates were recorded at about 82.7 mL/h/kg following intravenous administration . Importantly, acute toxicity studies have shown no adverse effects at doses up to 2000 mg/kg in animal models, suggesting a promising safety profile for further development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate?

  • Answer: Comprehensive characterization requires FTIR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1730 cm⁻¹) and 1H/13C NMR to resolve structural features like the methoxybenzoyl moiety and ester protons. For example, 1H NMR can distinguish between rotational isomers of the ester group by analyzing splitting patterns under variable temperature conditions . LCMS is critical to verify molecular weight and monitor reaction conversion, as demonstrated in asymmetric synthesis workflows using boronic acid intermediates . NIST spectral databases provide reference data for analogous esters (e.g., Ethyl 4-acetoxybutanoate) to cross-validate results .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: Key steps include:

  • Cyanation : Sodium cyanide (NaCN) under controlled conditions introduces the cyano group, as seen in the synthesis of ethyl-4-cyanomethyl-2-ethoxybenzoate .
  • Esterification : Coupling 4-methoxybenzoyl chloride with a preformed cyano-substituted butanoate intermediate, using catalysts like tetrabutylammonium iodide (TBAI) in THF with K₂CO₃ as a base .
  • Purification : Column chromatography or recrystallization to isolate the product, guided by TLC (Rf values in hexane/ethyl acetate systems) .

Q. What safety precautions are critical when handling this compound?

  • Answer: Follow laboratory safety protocols for nitriles and esters:

  • Avoid heat/sparks (P210 hazard code) and use PPE (gloves, goggles) to prevent skin/eye contact .
  • Store in a cool, dry place away from oxidizing agents. Emergency procedures should align with guidelines for similar esters, such as Ethyl 4-(4-methoxybenzoyl)-2,4-dioxobutanoate, which mandates professional waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyanation step in synthesizing this compound?

  • Answer: Optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance selectivity, as seen in aryl cyanide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve NaCN solubility, while phase-transfer catalysts (e.g., TBAI) aid in biphasic systems .
  • Temperature control : Maintain 50–70°C to balance reaction rate and byproduct formation. LCMS monitoring (e.g., ~95% conversion thresholds) ensures reproducibility .

Q. What strategies resolve conflicting NMR data arising from ester rotational isomerism?

  • Answer: Rotational isomers (e.g., s-cis vs. s-trans ester conformers) cause split signals. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows isomer interconversion, simplifying splitting patterns .
  • Computational modeling : DFT calculations predict chemical shifts for each isomer, aiding assignment .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish overlapping peaks .

Q. How can the stability of the ester group be assessed under varying pH and temperature conditions?

  • Answer: Stability studies should include:

  • Hydrolysis kinetics : Monitor ester degradation via HPLC at pH 2–12 and 25–60°C, comparing to ethyl butanoate oxidation data .
  • Accelerated aging : Expose the compound to 40°C/75% RH for 4 weeks, tracking degradation products (e.g., 4-methoxybenzoic acid) with LCMS .
  • Stabilizers : Test antioxidants (e.g., BHT) to inhibit radical-mediated ester breakdown .

Q. What methods confirm the absence of byproducts like 4-methoxybenzoic acid derivatives?

  • Answer:

  • TLC with dual detection : Use UV (254 nm) and KMnO₄ staining to spot acidic byproducts .
  • HPLC-DAD : Compare retention times and UV spectra against authentic standards (e.g., 4-methoxybenzoic acid) .
  • LCMS/MS : Fragment ions (e.g., m/z 151 for de-esterified 4-methoxybenzoyl) confirm trace impurities .

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